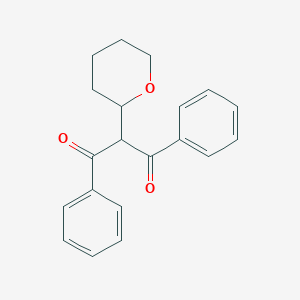
2-(Oxan-2-yl)-1,3-diphenylpropane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Oxan-2-yl)-1,3-diphenylpropane-1,3-dione is an organic compound that belongs to the class of diketones It is characterized by the presence of an oxane ring and two phenyl groups attached to a propane-1,3-dione backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxan-2-yl)-1,3-diphenylpropane-1,3-dione typically involves the reaction of benzaldehyde with acetone in the presence of a base to form dibenzylideneacetone. This intermediate is then subjected to a cyclization reaction with ethylene glycol under acidic conditions to form the oxane ring, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure the efficiency and sustainability of the process.
化学反応の分析
Types of Reactions
2-(Oxan-2-yl)-1,3-diphenylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogens and nitrating agents are used for substitution reactions on the phenyl rings.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
2-(Oxan-2-yl)-1,3-diphenylpropane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of various chemical compounds.
作用機序
The mechanism of action of 2-(Oxan-2-yl)-1,3-diphenylpropane-1,3-dione involves its interaction with specific molecular targets. The compound can form complexes with metal ions, influencing various biochemical pathways. Its diketone structure allows it to participate in redox reactions, potentially affecting cellular processes.
類似化合物との比較
Similar Compounds
2-(Oxan-2-yl)-1,3-diphenylpropane-1,3-dione: shares similarities with other diketones such as benzil and dibenzylideneacetone.
Quercetin 3-D-galactoside: Another compound with an oxane ring and phenyl groups, known for its biological activities.
Uniqueness
- The presence of both an oxane ring and two phenyl groups attached to a propane-1,3-dione backbone makes this compound unique.
- Its ability to undergo various chemical reactions and form complexes with metal ions distinguishes it from other similar compounds.
特性
分子式 |
C20H20O3 |
|---|---|
分子量 |
308.4 g/mol |
IUPAC名 |
2-(oxan-2-yl)-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C20H20O3/c21-19(15-9-3-1-4-10-15)18(17-13-7-8-14-23-17)20(22)16-11-5-2-6-12-16/h1-6,9-12,17-18H,7-8,13-14H2 |
InChIキー |
RFNRXODDONSHBB-UHFFFAOYSA-N |
正規SMILES |
C1CCOC(C1)C(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















